molecular formula C6HF13 B1337824 2H-Perfluoro(2-methylpentane) CAS No. 30320-28-6

2H-Perfluoro(2-methylpentane)

Cat. No. B1337824
CAS RN: 30320-28-6
M. Wt: 320.05 g/mol
InChI Key: MEJBVGIZGKKPCW-UHFFFAOYSA-N
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Description

2H-Perfluoro(2-methylpentane) is a chemical compound with the molecular formula C6HF13 . It has an average mass of 320.051 Da and a monoisotopic mass of 319.987061 Da .


Molecular Structure Analysis

The molecular structure of 2H-Perfluoro(2-methylpentane) includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds. There are 18 non-H bonds and 2 rotatable bonds .


Physical And Chemical Properties Analysis

2H-Perfluoro(2-methylpentane) has a molecular weight of 320.05 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

  • Tracing & Tagging : Perfluorocarbons can be used as tracers due to their unique spectral properties. They can be detected even at very low concentrations, making them useful for environmental and geological studies .

  • Electronics : In the electronics industry, perfluorocarbons are often used in cooling applications due to their excellent heat transfer properties .

  • Semi-Conductors : Perfluorocarbons are used in the semiconductor industry for various processes, including etching and chamber cleaning .

  • Medical : Perfluorocarbons have been explored for use in medical applications, including oxygen transport in the blood, due to their ability to dissolve large amounts of gases .

  • Weird & Wonderful : This category could include any number of niche applications that take advantage of the unique properties of perfluorocarbons .

properties

IUPAC Name

1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJBVGIZGKKPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448210
Record name 2H-Perfluoro(2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Perfluoro(2-methylpentane)

CAS RN

30320-28-6
Record name 2H-Perfluoro(2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Perfluoro(2-methylpentane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To prepare 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol, commercially available hexafluoropropene may be oligomerized with commercially available trimethylamine in a dipolar aprotic solvent such as commercially available tetrahydrofuran to provide (CF3)2C:CFCF2CF3 which is then reacted with commercially available hydrogen fluoride to yield 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane as taught by W. Brunskill et al., "Anionic Oligomerisation of Hexafluoropropene: Fission of a Carbon-Carbon Bond by Fluoride Ion", Chemical Communications, 1444 (1970). The 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane may then be dehydrohalogenated and then reacted with sulfuric acid and then water to form 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Cheburkov, GGI Moore - Journal of fluorine chemistry, 2003 - Elsevier
The thermodynamic dimer of hexafluoropropene (HFP) may be used for the one pot synthesis of 2H-perfluoro-2-pentene, which is the starting compound for preparation of 2,2-…
Number of citations: 13 www.sciencedirect.com
KW Chi, SJ Kim, TH Park, YV Gatilov… - Journal of fluorine …, 1999 - Elsevier
… It is interesting to note that 2H-perfluoro-2-methylpentane was detected in some reactions. This indicates that the formation of a corresponding carbanion which is responsible for the …
Number of citations: 15 www.sciencedirect.com

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